
Cox-2-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-7 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain. Selective COX-2 inhibitors are designed to reduce inflammation and pain while minimizing gastrointestinal side effects associated with non-selective inhibitors that also inhibit cyclooxygenase-1 (COX-1).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of substituted aromatic compounds as starting materials. These compounds undergo various reactions such as nitration, reduction, and acylation to form the desired COX-2 inhibitor.
For example, a typical synthesis might start with the nitration of an aromatic compound to introduce a nitro group. This is followed by reduction to convert the nitro group to an amine. The amine is then acylated to introduce the desired functional group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification methods such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups, which may enhance or reduce the compound’s selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions often involve the use of halogenated compounds and catalysts such as palladium on carbon. These reactions are conducted under controlled temperatures and pressures to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a range of substituted products.
Scientific Research Applications
Cox-2-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of COX-2 inhibitors and to develop new anti-inflammatory agents.
Biology: Employed in research to understand the role of COX-2 in various biological processes, including inflammation, pain, and cancer.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, such as arthritis, and in cancer therapy due to its ability to inhibit COX-2-mediated tumor growth and angiogenesis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mechanism of Action
Cox-2-IN-7 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostanoids involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these pro-inflammatory mediators, thereby alleviating inflammation and pain.
The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and prevents the enzyme from catalyzing the conversion of arachidonic acid. This inhibition is achieved through specific interactions between the inhibitor and amino acid residues within the active site, leading to a decrease in prostaglandin synthesis.
Comparison with Similar Compounds
Cox-2-IN-7 is compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and pharmacokinetic properties.
Celecoxib: A widely used COX-2 inhibitor with a sulfonamide group that contributes to its selectivity and potency.
Rofecoxib: Known for its high selectivity for COX-2 but withdrawn from the market due to cardiovascular side effects.
Etoricoxib: Another selective COX-2 inhibitor with a favorable safety profile and used in the treatment of various inflammatory conditions.
This compound is unique in its specific structural features that contribute to its selectivity and potency as a COX-2 inhibitor. Its distinct chemical structure allows for specific interactions with the COX-2 enzyme, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C15H13N3O2S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N3O2S2/c1-22(19,20)13-9-7-12(8-10-13)18-14(16-15(21)17-18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21) |
InChI Key |
MVNNPWDAUWVACH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=NC(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



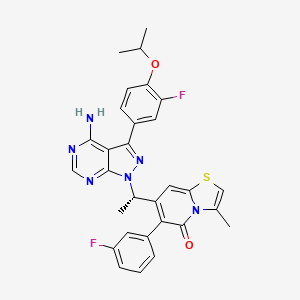
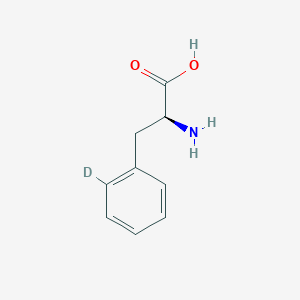
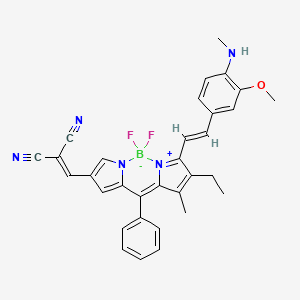
![(6R,11R,13R,14S,15S,16R,19E,23S)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B12417083.png)

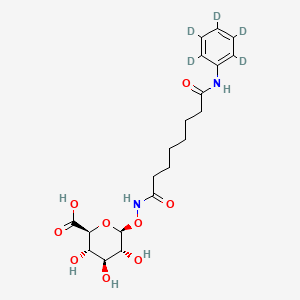
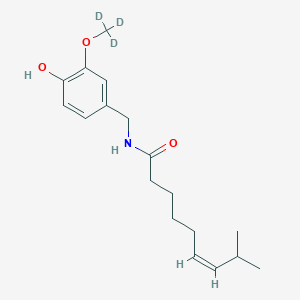
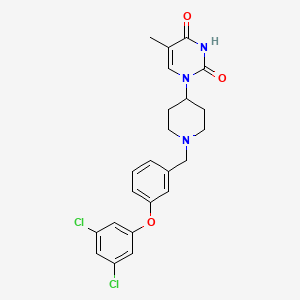
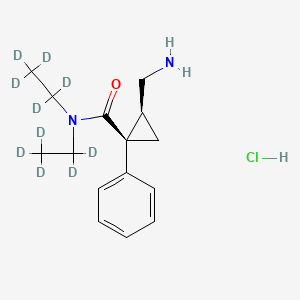
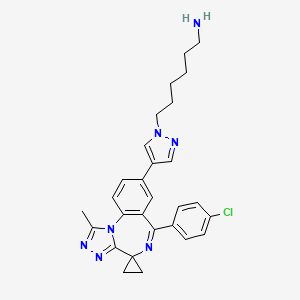
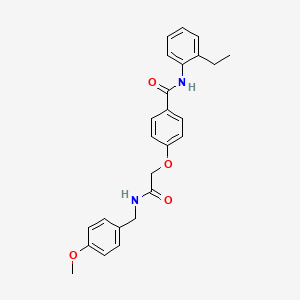

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
